Dithiirane

Descripción

Overview of Dithiirane as a Challenging Chemical System

Dithiirane is a three-membered heterocyclic compound containing two adjacent sulfur atoms within the ring. Its chemical formula is CH₂S₂. The strained nature of the three-membered ring, coupled with the presence of the sulfur-sulfur bond, makes dithiirane an inherently unstable molecule. The S-S bond in dithiiranes is forced into a "cisoid" geometry, which results in significant repulsive interactions between the lone pair electrons on the sulfur atoms. This repulsion, combined with angle strain, substantially weakens the S-S bond, contributing to the difficulty in synthesizing and isolating dithiiranes. researchgate.netrsc.org Consequently, dithiiranes often exist only transiently as reactive intermediates in chemical reactions. researchgate.netrsc.org The challenge in studying dithiirane lies in its fleeting nature, requiring specialized techniques such as matrix isolation to observe and characterize the parent compound and many of its derivatives. uzh.ch

Historical Perspectives in Dithiirane Chemistry Research

The study of small sulfur-containing heterocycles has a history rooted in the broader exploration of cyclic organic compounds. While the exact historical timeline for the first theoretical consideration or attempted synthesis of the parent dithiirane is not explicitly detailed in the provided sources, research into related strained ring systems like thiirane (B1199164) (ethylene sulfide) began in the early 20th century. The challenges associated with synthesizing highly strained rings, particularly those with weak heteroatom-heteroatom bonds, likely positioned dithiirane as a more advanced target in heterocyclic chemistry. Early work in this area often involved exploring various synthetic routes and characterizing reactive intermediates. The chemistry of dithiiranes, 1,2-dithietanes, and 1,2-dithietes has been a subject of review, indicating a sustained research interest in these ring systems over time. wikipedia.orgwikipedia.org The successful synthesis and isolation of some substituted dithiiranes have been reported, often involving highly sterically hindered substrates to provide kinetic stabilization. researchgate.netrsc.orgacs.orgsaitama-u.ac.jp These achievements represent significant milestones in overcoming the inherent instability of the dithiirane ring.

Classification within Three-Membered Sulfur Heterocycles

Dithiirane belongs to the class of three-membered heterocyclic compounds containing sulfur. Three-membered rings are characterized by significant ring strain due to the deviation of bond angles from their ideal values. britannica.comtestbook.com Within the realm of three-membered heterocycles, those containing sulfur include thiirane (with one sulfur atom) and dithiirane (with two adjacent sulfur atoms). britannica.combyjus.com Thiirane, also known as ethylene (B1197577) sulfide (B99878), is the smallest sulfur-containing heterocycle and the parent episulfide. wikipedia.orgwikipedia.org Dithiirane, with its S-S bond within the three-membered ring, represents a distinct structural type among these strained systems. Other three-membered rings with two heteroatoms include diaziridine (N-N), oxaziridine (B8769555) (O-N), thiaziridine (S-N), and dioxirane (B86890) (O-O). britannica.com The presence of the weak and strained S-S bond in dithiirane sets it apart from thiirane and contributes to its unique reactivity profile.

Significance of Dithiirane in Advanced Chemical Studies

The significance of dithiirane in advanced chemical studies stems primarily from its role as a model system for understanding the fundamental principles governing strained rings and the behavior of sulfur-sulfur bonds in constrained environments. Research into dithiiranes provides insights into the interplay between angle strain, torsional strain (specifically the cisoid S-S bond geometry), and electron lone pair repulsions, all of which contribute to its instability and high reactivity. researchgate.netrsc.org Dithiiranes can act as reactive intermediates in various chemical transformations, including cycloaddition reactions and sulfur transfer processes. rsc.orgtandfonline.comresearchgate.net Studies on the generation and reactions of dithiiranes, even transient ones, contribute to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms involving sulfur compounds. The theoretical chemistry of dithiiranes, utilizing computational methods, is crucial for characterizing their structures and predicting their reactivity, especially given the difficulty in experimental isolation for many derivatives. uzh.ch Furthermore, the successful synthesis of stable, albeit sterically hindered, dithiiranes has opened avenues for exploring their potential applications, such as their use as sulfur transfer reagents. rsc.org

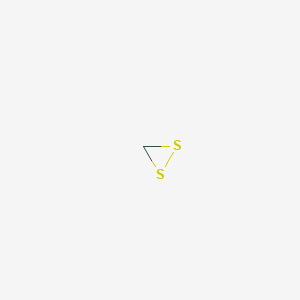

Structure

3D Structure

Propiedades

Número CAS |

56712-23-3 |

|---|---|

Fórmula molecular |

CH2S2 |

Peso molecular |

78.16 g/mol |

Nombre IUPAC |

dithiirane |

InChI |

InChI=1S/CH2S2/c1-2-3-1/h1H2 |

Clave InChI |

XJLXLCWHYSPAJZ-UHFFFAOYSA-N |

SMILES canónico |

C1SS1 |

Origen del producto |

United States |

Theoretical and Computational Investigations of Dithiiranes

Quantum Chemical Approaches to Dithiirane Electronic Structure

Quantum chemical methods are essential for describing the electronic distribution and bonding within dithiiranes. These approaches solve the electronic Schrödinger equation, or an approximation of it, to obtain the wavefunction or electron density, from which various molecular properties can be derived.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, derived directly from quantum mechanics without fitting to experimental data, has been applied to study dithiiranes. These calculations involve constructing molecular orbitals as linear combinations of atomic orbitals and optimizing the coefficients to minimize the electronic energy. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods fall under this category. Ab initio calculations have been used to determine optimized geometries, vibrational frequencies, and relative energies of dithiiranes and related species. researchgate.nettandfonline.comacs.orgdtic.milacs.org Studies have employed various basis sets, such as 6-31+G* and 6-31G*, in conjunction with HF and correlated methods like MP2, to investigate the structural and energetic properties of sulfur-containing rings. researchgate.netdtic.mil These calculations contribute to understanding the fundamental electronic structure and stability of the dithiirane ring.

Density Functional Theory (DFT) Calculations for Dithiiranes

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density rather than the many-electron wavefunction. ukm.mywikipedia.org DFT offers a computationally less expensive alternative to some ab initio methods while often providing comparable accuracy for molecular properties. wikipedia.orgnih.gov DFT calculations have been extensively applied to study dithiiranes, investigating their electronic structure, geometries, and participation in reaction mechanisms. researchgate.netdtic.milukm.myresearchgate.netornl.govlodz.plfz-juelich.denih.govub.eduwikipedia.org Various exchange-correlation functionals, including hybrid functionals like B3LYP, have been employed in conjunction with different basis sets to compute properties such as optimized structures, vibrational spectra, and reaction energies involving dithiiranes. tandfonline.comresearchgate.netlodz.plnih.govacs.org DFT studies have been instrumental in exploring the potential energy surfaces and transition states associated with dithiirane chemistry. researchgate.netlodz.plub.edunih.govcore.ac.ukresearchgate.netresearchgate.netnih.gov

Coupled-Cluster Methods in Dithiirane Studies

Coupled-cluster (CC) methods are a class of highly accurate ab initio techniques that account for electron correlation in a systematic way. wikipedia.orgavcr.cz These methods are generally more computationally demanding than HF or DFT but can provide very accurate results for molecular energies and properties, especially for systems where electron correlation is significant. wikipedia.orgavcr.cz Coupled-cluster methods, such as CCSD (Coupled-Cluster Singles and Doubles) and CCSD(T) (CCSD with perturbative treatment of triple excitations), have been utilized in studies involving dithiiranes, particularly for obtaining high-level energetic information and refining the understanding of their electronic structure and reactivity. acs.orgukm.mycore.ac.ukresearcher.life High-level coupled-cluster calculations have been employed to examine the energetics of dithiirane isomerization and its relationship with other sulfur-containing species. acs.org

Studies of Potential Energy Surfaces and Isomerization Pathways

Theoretical calculations are crucial for mapping the potential energy surfaces (PES) of dithiiranes and understanding the pathways and energy barriers involved in their isomerization and reactions. ub.edunih.govresearchgate.netresearchgate.netwuxibiology.comacs.orgscielo.org.mx The PES represents the energy of a molecular system as a function of its geometry, and locating minima (stable isomers) and saddle points (transition states) on this surface provides insights into possible chemical transformations. ub.edunih.govresearchgate.netwuxibiology.com

Thiosulfine-Dithiirane-Dithioester Manifold (TDDM) Investigations

A significant area of theoretical investigation involving dithiiranes is their relationship within the Thiosulfine-Dithiirane-Dithioester Manifold (TDDM). tandfonline.comresearchgate.netcore.ac.ukresearchgate.netscispace.com This concept describes the interconversion between thiosulfines (R₂C=S=S), dithiiranes (three-membered rings with two sulfurs and one carbon), and dithioesters (R-C(=S)-S-R'). Theoretical studies, often employing a combination of ab initio and DFT methods, have explored the energy landscape connecting these isomers and the transition states involved in their interconversion. tandfonline.comresearchgate.netcore.ac.ukresearchgate.net These investigations aim to elucidate the mechanisms by which these species interconvert and the factors that influence the favored pathways. tandfonline.comresearchgate.net

Analysis of Bonding and Electronic Structure in Dithiiranes

Computational methods are crucial for probing the intricate bonding and electronic landscape within the dithiirane ring. These studies provide insights into the distribution of electron density, the nature of the chemical bonds, and the factors contributing to the molecule's unique properties and often transient nature.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool used to understand and predict the reactivity of chemical species by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the context of dithiiranes, FMO analysis can help elucidate preferred reaction pathways and the molecule's behavior as an electron donor (via the HOMO) or acceptor (via the LUMO). The energies and shapes of these frontier orbitals are influenced by the ring strain and the presence of sulfur atoms. While specific FMO data for dithiirane were not detailed in the search results, the general principles of FMO theory, such as the characterization of HOMO as an electron donor and LUMO as an electron acceptor, are applicable researchgate.netlibretexts.org. The interaction between the HOMO of one molecule and the LUMO of another is fundamental to understanding chemical reactions libretexts.orgethz.ch. For strained ring systems like dithiirane, the relative energies of the FMOs can be significantly altered compared to acyclic or larger cyclic sulfur compounds, impacting their participation in cycloaddition reactions or other transformations.

Lone Pair Interactions and Ring Strain Effects in Dithiiranes

A defining characteristic of dithiiranes is the significant ring strain associated with the three-membered ring. This angle strain forces the bond angles within the ring to deviate significantly from ideal values, leading to increased potential energy. Furthermore, the presence of two adjacent sulfur atoms introduces significant repulsive interactions between their lone pairs of electrons. wikipedia.orgresearchgate.netnih.govresearchgate.net The S-S bond in dithiiranes is forced into a cisoid geometry, which maximizes these lone pair repulsions and contributes to the weakening of the S-S bond. researchgate.net Computational studies, including those employing methods like DFT and MP2, have investigated the effect of this ring strain on the reactivity of small cyclic disulfides, including dithiirane. nih.gov The combination of angle strain and lone pair repulsion renders the S-S bond in dithiiranes much weaker than in acyclic disulfides, making the ring highly susceptible to cleavage and contributing to the general instability of many dithiirane derivatives. researchgate.net Theoretical analyses of ring strain in chalcogeniranes, a class that includes dithiiranes, have highlighted the substantial strain energy present in these three-membered rings. researchgate.net

Computational Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, providing valuable data for experimental identification and characterization. For dithiiranes, computational predictions of vibrational and electronic spectra can offer insights into their structure and electronic transitions.

Vibrational Frequency Calculations (e.g., IR, Raman)

Vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), are used to predict the infrared (IR) and Raman spectra of molecules. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. nih.govfaccts.decardiff.ac.ukarxiv.org For dithiirane, these calculations can predict characteristic vibrational modes associated with the strained three-membered ring and the S-S bond. While specific frequency data for dithiirane were not found in the search results, computational workflows for predicting IR and Raman spectra involve optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) cardiff.ac.ukscifiniti.com. Diagonalizing the mass-weighted Hessian yields the vibrational frequencies, and the changes in dipole moment (for IR) and polarizability (for Raman) during these vibrations determine the intensities. nih.govfaccts.dearxiv.org These predicted spectra can be compared with experimental data to confirm the presence and structure of dithiiranes or their derivatives.

Thermochemical and Kinetic Modeling of Dithiirane Transformations

Computational thermochemistry and kinetic modeling are essential for understanding the stability of dithiiranes and the pathways and rates of their reactions and decomposition. These studies provide quantitative data on energy changes and reaction barriers.

Thermochemical calculations can determine the relative stability of dithiiranes compared to possible isomers or decomposition products by calculating formation enthalpies, free energies, and entropies. scholaris.cad-nb.info The high ring strain and weak S-S bond in dithiiranes suggest they are often thermodynamically less stable than their open-chain counterparts or rearrangement products.

Kinetic modeling focuses on mapping reaction pathways and calculating activation energies for various transformations, such as ring-opening reactions, extrusions of sulfur, or reactions with other molecules. scholaris.cad-nb.inforesearchgate.netosti.gov Computational studies on the reactions of nucleophiles with small cyclic disulfides, including dithiirane, have been performed to determine reaction mechanisms and understand the effect of ring strain on the reaction pathway. nih.gov These studies can identify transition states and calculate rate constants, providing crucial information about how dithiiranes react and under what conditions they might decompose or rearrange. The transient nature of many dithiiranes means that kinetic studies are particularly important for understanding their formation and subsequent reactions.

Synthetic Methodologies and Generation of Dithiiranes

Strategies for the Generation of Transient Dithiiranes

Transient dithiiranes, due to their inherent instability, are typically generated in situ or studied using techniques like matrix isolation at low temperatures.

Flash vacuum pyrolysis (FVP) of suitable sulfur-containing precursors has been employed to generate transient dithiiranes. 1,2,4-Trithiolanes are known to undergo thermal (3+2) cycloreversion, yielding thiosulfines and thiocarbonyl compounds. researchgate.net These generated thiosulfines can then undergo photochemical interconversion to dithiiranes. uzh.chresearchgate.net For instance, some spiroaliphatic thiosulfines and their isomeric dithiiranes have been generated in the gas phase from corresponding 1,2,4-trithiolanes and studied using matrix isolation techniques. uzh.ch

Another precursor is 1,3-dithietane (B8821032) 1,3-dioxide. Gas-phase thermolysis of this compound is an effective method for generating thioformaldehyde (B1214467) S-oxide, which is a type of thiocarbonyl S-oxide (sulfine). thieme-connect.de While the direct pyrolysis of 1,3-dithietane 1,3-dioxide to dithiirane isn't explicitly detailed in the search results, the pyrolysis of related sulfur-containing precursors like 1,2,4-trithiolanes and the generation of sulfines from 1,3-dithietane S,S'-dioxide highlight the utility of pyrolytic methods for accessing reactive sulfur species that can be related to dithiirane chemistry. uzh.chthieme-connect.de

Thiocarbonyl S-sulfides, also known as thiosulfines, are isomers of dithiiranes and can be interconverted photochemically. uzh.chresearchgate.net Photolysis of thiocarbonyl S-sulfides in an inert matrix at low temperatures has been shown to lead to the formation of the corresponding dithiiranes. uzh.ch For example, spirocycloaliphatic dithiiranes were obtained in an argon matrix at 10 K after photolysis of the corresponding thiocarbonyl S-sulfides. uzh.ch This photochemical interconversion allows for the study and characterization of these reactive three-membered rings under isolated conditions.

While not directly generating dithiiranes, geminal-dithiol derivatives can serve as precursors to reactive sulfur species, including thioketones and potentially related intermediates that could lead to dithiirane formation. For example, one study mentions that a geminal-dithiol derivative undergoes elimination in aqueous solutions to produce hydrogen sulfide (B99878) and a thioketone. nih.gov The search results also indicate that dithiiranes can be considered isomers of thiocarbonyl S-sulfides, which are usually generated in situ by heating trithiolanes. nih.gov These thiosulfines are known to participate in cycloaddition reactions. nih.gov Although a direct route from geminal-dithiols specifically to dithiiranes isn't explicitly detailed, the connection between geminal-dithiols, reactive sulfur species like thioketones and thiosulfines, and the isomeric relationship between thiosulfines and dithiiranes suggests a potential, albeit indirect, link for in situ formation pathways.

Photolytic Generation from Thiocarbonyl S-Sulfides (Thiosulfines)

Approaches for the Isolation of Kinetically Stabilized Dithiiranes

The isolation of dithiiranes has been a significant challenge due to their ring strain and reactivity. However, the synthesis of kinetically stabilized derivatives, often featuring bulky substituents, has been achieved through specific synthetic routes.

Dithiirane S-oxides, which are oxidized forms of dithiiranes, can serve as precursors for the synthesis of thioketone S-oxides (sulfines) through a desulfurization reaction. thieme-connect.dethieme-connect.dethieme.de While this method primarily yields sulfines, the reverse process or a related transformation involving controlled desulfurization of certain dithiirane S-oxides might, in specific cases or with particular substituents, offer a pathway to the dithiirane itself, especially if the resulting dithiirane is kinetically stabilized. One study mentions the synthesis and properties of dithiirane trans-1,2-dioxide, which upon thermal decomposition, yielded corresponding sulfines and thioketone, along with cis- and trans-dithiirane 1-oxides. nih.gov This highlights the complex decomposition pathways of oxidized dithiiranes.

A notable approach for the formation of kinetically stabilized dithiiranes involves the treatment of thioketone S-oxides (sulfines) bearing bulky substituents with thionating reagents such as Lawesson's Reagent. oup.com Lawesson's Reagent is commonly used to convert carbonyl compounds into thiocarbonyls. fishersci.fiorganic-chemistry.orgencyclopedia.pubenamine.net This reaction between a thioketone S-oxide and Lawesson's Reagent can lead to the formation of the corresponding dithiirane. oup.com For instance, treatment of sterically crowded thioketone S-oxides derived from d-camphor (B3430136) with Lawesson's Reagent afforded dithiiranes. oup.com This method provides a route to access dithiiranes that are sufficiently stable to be isolated and characterized.

Here is a summary of some synthetic approaches:

| Method | Precursors | Conditions | Products/Intermediates | Stability of Dithiirane |

| Pyrolytic Generation | 1,2,4-Trithiolanes, 1,3-Dithietane 1,3-Dioxide | Flash Vacuum Pyrolysis, Heat | Thiosulfines, Thiocarbonyl compounds, Sulfines | Transient |

| Photolytic Generation | Thiocarbonyl S-Sulfides (Thiosulfines) | Photolysis (e.g., > 385 nm) in inert matrix | Dithiiranes | Transient (Matrix Isolated) |

| In Situ Formation | Geminal-Dithiol Derivatives | Aqueous solutions (elimination) | Thioketones, H2S, Thiosulfines | Transient (Postulated Intermediates) |

| Desulfurization of Dithiirane S-Oxides | Dithiirane S-Oxides | e.g., Treatment with triphenylphosphine (B44618) | Thioketone S-Oxides (Sulfines) | Can lead to sulfines, potential for dithiirane with specific substrates |

| Reaction of Thioketone S-Oxides with Thionating Reagents (Lawesson's Reagent) | Thioketone S-Oxides (with bulky substituents) | Treatment with Lawesson's Reagent | Kinetically Stabilized Dithiiranes | Isolable (Kinetically Stabilized) |

Oxidative Hydrolysis of 1,3-Dithietanes

Oxidative hydrolysis of certain 1,3-dithietanes has proven to be a viable route for the synthesis of dithiiranes, particularly substituted and more stable derivatives. This method involves the reaction of 1,3-dithietanes, four-membered rings containing two sulfur atoms and two carbon atoms, with oxidizing agents in the presence of water. For example, oxidative hydrolysis of bicyclic 1,3-dithietanes has led to the synthesis of thermally stable, isolable dithiiranes. Oxidation of 1,3-dithietane S-oxides can also yield dithiirane oxides through oxidative hydrolysis. Specific instances include the successful preparation of an isolable dithiirane from a 1,3-dithietane derivative utilizing oxidizing systems such as NaOCl–NaClO₄ or 2KHSO₅·KHSO₄·K₂SO₄.

Reactions Involving Diazoalkanes and Sulfur Equivalents

Reactions between diazoalkanes and suitable sulfur equivalents have been employed for the generation of dithiiranes, often as reactive intermediates or in the form of their oxides. A method for the preparation of dithiirane 1-oxides involves the reaction of diazoalkanes with a disulfur (B1233692) monoxide equivalent, often represented as "S₂O," which can be generated by the oxidation of elemental sulfur (S₈). wikipedia.org For instance, the reaction of (9-triptycyl)diazomethane with S₈O afforded 3-(9-triptycyl)dithiirane 1-oxide. While some reactions involving diazoalkanes and sulfur might lead to related sulfur-containing heterocycles like thiiranes, the specific outcome depends on the nature of the diazoalkane and the sulfur species employed.

Formation as Intermediates in Complex Reaction Sequences

Dithiiranes frequently occur as transient intermediates in more complex chemical transformations, often eluding isolation but playing crucial roles in the reaction mechanisms and the formation of final products.

Dithiirane Formation in Thermal Decomposition Pathways

Dithiiranes have been identified as intermediates in the thermal decomposition of certain organosulfur compounds. A notable example is the thermal decomposition of dimethyl disulfide (DMDS). Theoretical studies have indicated a reaction pathway in the decomposition of DMDS that involves the formation of dithiirane (CH₂S₂) as an intermediate, contributing to the formation of products such as carbon disulfide. This suggests that under elevated temperatures, the fragmentation and rearrangement of sulfur-containing molecules can lead to the transient existence of the dithiirane ring system. Additionally, the thermal decomposition of 1,2,4-trithiolanes is known to generate thiocarbonyl S-sulfides, which exist in equilibrium with their isomeric dithiiranes.

Reactivity and Reaction Mechanisms of Dithiiranes

Dithiirane Ring-Opening Reactions

The high ring strain and weak S-S bond of the dithiirane ring make it susceptible to various ring-opening reactions. These reactions can be initiated by nucleophiles, heat, or enzymes, leading to a variety of products and subsequent chemical transformations.

Nucleophilic Ring Opening (e.g., Thiolate Attack)

The ring-opening of dithiiranes can be readily achieved by nucleophilic attack. Thiolates, for instance, have been shown to catalyze the desulfurization of thiiranes, a related class of three-membered sulfur heterocycles, suggesting a similar reactivity pattern for dithiiranes. tandfonline.comcapes.gov.br Computational studies on the reaction of the hydrosulfide (B80085) anion (HS⁻) with small cyclic disulfides, including dithiirane, indicate that the reaction mechanism is dependent on ring size. nih.gov For the highly strained three- and four-membered rings, the reaction proceeds via an Sₙ2 mechanism, where the nucleophilic attack leads directly to ring cleavage. nih.gov This is in contrast to the less strained five- and six-membered rings, which follow an addition-elimination pathway. nih.gov The direct Sₙ2 attack is favored in dithiiranes because the small ring cannot accommodate the formation of an intermediate without concurrent ring opening. nih.gov

A notable example of thiolate-catalyzed reaction involves cis-2,3-diphenylthiirane, which upon reaction with thiolate, yields equimolar amounts of cis-stilbene (B147466) and 3,4,6,7-tetraphenyl-1,2,5-trithiepane. capes.gov.br This highlights the dual possibilities of nucleophilic attack on either a sulfur or a carbon atom of the ring. capes.gov.br

| Reactant | Nucleophile | Proposed Mechanism | Products | Reference |

| Dithiirane (computational) | Hydrosulfide (HS⁻) | Sₙ2 | Ring-opened products | nih.gov |

| cis-2,3-Diphenylthiirane | Thiolate | Attack on sulfur or carbon | cis-Stilbene, 3,4,6,7-tetraphenyl-1,2,5-trithiepane | capes.gov.br |

| Triphenyl-thiirane | Sodium thiophenoxide | Nucleophilic catalysis | Triphenyl-ethylene | capes.gov.br |

Thermal Decomposition and Fragmentation Mechanisms

Due to their inherent instability, dithiiranes can undergo thermal decomposition. nih.gov When dissolved in organic solvents, even isolable, sterically hindered dithiiranes tend to decompose over time, with one of the identified products being the corresponding thioketone. nih.gov Theoretical studies on the thermal decomposition of dimethyl disulfide have identified a reaction pathway that involves the formation of dithiirane (CH₂S₂) as an intermediate in the production of carbon disulfide. acs.orgnih.gov This suggests that dithiiranes can be formed and subsequently fragment under thermal conditions.

The fragmentation of dithiiranes can also be induced by other reagents. For example, treatment of a dithiirane with triphenylphosphine (B44618) (PPh₃) or triethylamine (B128534) (Et₃N) leads to the rapid formation of the corresponding thioketone. nih.gov In the case of PPh₃, triphenylphosphine sulfide (B99878) is also formed, indicating that the dithiirane acts as a sulfur transfer agent. nih.gov Mass spectrometry studies have also shed light on the fragmentation patterns of dithiirane derivatives. For instance, the electron ionization mass spectrum of 2-(1-methylprop-1-enyl)-1,3-dithiolane shows a fragmentation pathway involving the loss of a dithiirane molecule. aip.org

Enzyme-Catalyzed Ring Opening Processes (Conceptual Link to Thiirane)

While direct studies on the enzyme-catalyzed ring opening of dithiiranes are limited, the enzymatic activation of the related thiirane (B1199164) ring provides a strong conceptual framework. The inhibition of matrix metalloproteinases (MMPs) by thiirane-containing compounds is a well-documented example. smu.edunih.govnih.gov Specifically, the inhibitor SB-3CT, a 2-[(arylsulfonyl)methyl]thiirane, undergoes enzyme-catalyzed ring opening within the active site of MMP-2. smu.edunih.gov

The proposed mechanism involves the deprotonation of the methylene (B1212753) group adjacent to the sulfone and the thiirane ring by a glutamate (B1630785) residue in the enzyme's active site. smu.edunih.gov This deprotonation initiates the concomitant ring opening of the thiirane, generating a thiolate that can then coordinate to the catalytic zinc ion in the active site, leading to potent inhibition. smu.edunih.govnih.gov This process highlights how an enzyme can catalyze the opening of a strained sulfur-containing ring. Given the structural and electronic similarities between thiiranes and dithiiranes, it is conceivable that dithiiranes could also be subject to similar enzyme-catalyzed ring-opening mechanisms, potentially serving as "caged" sources of reactive sulfur species in a biological context.

Cycloaddition Reactions of Dithiiranes and Related Intermediates

Dithiiranes can be considered isomers of thiocarbonyl S-sulfides (thiosulfines), which are known 1,3-dipoles. nih.govmdpi.com This relationship is central to understanding the cycloaddition reactivity of dithiiranes, as they can serve as precursors to these reactive intermediates.

1,3-Dipolar Cycloadditions with Unsaturated Substrates

Isolated, sterically hindered dithiiranes have been shown to undergo reactions characteristic of thiocarbonyl S-sulfides, namely 1,3-dipolar cycloadditions. nih.gov When treated with dipolarophiles such as thiobenzophenone (B74592) or a strained cyclooctyne (B158145), a dithiirane yielded the corresponding [3+2] cycloaddition products, a trithiolane and a cyclic disulfide, respectively. nih.gov These reactions demonstrate that dithiiranes can generate thiocarbonyl S-sulfides under mild conditions, which then participate in cycloadditions. nih.gov The desulfurization of 2,2-diphenylthiirane by thioketones also provides access to thiocarbonyl S-sulfides, which can be trapped by activated acetylenes in 1,3-cycloaddition reactions. capes.gov.br

The general mechanism of a 1,3-dipolar cycloaddition involves the concerted, pericyclic reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org These reactions are stereoconservative. organic-chemistry.org

| Dithiirane Precursor/Source | Dipolarophile | Product Type | Reference |

| Sterically hindered dithiirane | Thiobenzophenone | Trithiolane | nih.gov |

| Sterically hindered dithiirane | Strained cyclooctyne | Cyclic disulfide | nih.gov |

| 2,2-Diphenylthiirane (via desulfurization) | Activated acetylenes | Five-membered cycloadducts | capes.gov.br |

Cycloaddition Pathways Involving Thiocarbonyl S-Sulfides

The formation of thiocarbonyl S-sulfides is a key step in many reactions involving dithiiranes and other sulfur-containing compounds. mdpi.comthieme-connect.de These S-sulfides are highly reactive 1,3-dipoles that readily undergo [3+2]-cycloaddition with various dipolarophiles, particularly thioketones, to form 1,2,4-trithiolanes. uzh.chscispace.com

The generation of thiocarbonyl S-sulfides is not limited to starting from dithiiranes. They can be formed in situ from the thermal treatment of trithiolanes or through sulfur transfer reactions. nih.govuzh.ch For instance, the reaction of a thioketone with elemental sulfur, catalyzed by a fluoride (B91410) anion, is believed to proceed through an intermediate dithiirane which then ring-opens to a thiocarbonyl S-sulfide. mdpi.com This S-sulfide can then undergo further reactions, such as intramolecular 1,5-electrocyclization in the case of α,β-unsaturated derivatives, or intermolecular [3+2]-cycloaddition. mdpi.com

In some cases, the intermediate thiocarbonyl S-sulfides or their dithiirane isomers can act as sulfur-transfer agents, leading to the formation of sulfur-rich heterocycles. thieme-connect.de The stability and subsequent reaction pathway of the thiocarbonyl S-sulfide can be influenced by its substituents. uzh.ch

Sulfur Transfer Reactivity of Dithiiranes

Dithiiranes, as the smallest cyclic disulfides, possess a highly strained three-membered ring. The S–S bond is compelled into a "cisoid" geometry, which maximizes lone-pair repulsion and results in a weak, reactive bond. researchgate.net This inherent instability makes most dithiiranes transient intermediates, but it also endows them with significant reactivity as sulfur-transfer agents. researchgate.netnih.gov

The primary reactivity mode of dithiiranes is the transfer of a sulfur atom to a suitable acceptor molecule. This process is often rationalized by the equilibrium between the cyclic dithiirane and its ring-opened valence isomer, a thiocarbonyl S-sulfide (also known as a thiosulfine), which behaves as a sulfur-centered 1,3-dipole. researchgate.netuga.edu The thiocarbonyl S-sulfide can then engage in various reactions, effectively transferring a sulfur atom.

Dithiiranes have been demonstrated to be effective sulfur donors to a range of substrates:

Phosphines: The reaction of dithiiranes with phosphines is a classic example of sulfur transfer. For instance, the stable 3,3-dibenzyldithiirane reacts with triphenylphosphine (PPh₃) to produce triphenylphosphine sulfide (Ph₃P=S) in high yield (75%), with the concomitant formation of the corresponding thioketone. researchgate.net This reaction highlights the dithiirane's capacity as an active sulfur transfer reagent. researchgate.nettuwien.ac.at

Thioketones: Dithiiranes, or the thiocarbonyl S-sulfides generated from them, readily react with other thioketones. This reaction typically proceeds as a [3+2]-cycloaddition, where the thiocarbonyl S-sulfide acts as the 1,3-dipole and the thioketone as the dipolarophile, yielding 1,2,4-trithiolanes. uga.edureactor-resources.com This method is a key route for synthesizing these five-membered sulfur-rich heterocycles. uga.edu For example, adamantanethione can be converted to its corresponding 1,2,4-trithiolane (B1207055) via sulfur transfer from an in situ-generated dithiirane intermediate. aurion.nl

Alkynes: Strained alkynes can also serve as acceptors for sulfur atoms from dithiiranes. The reaction of 3,3-dibenzyldithiirane with a strained cyclooctyne resulted in the formation of a cyclic disulfide, demonstrating that isolated dithiiranes can mediate 1,3-dipolar cycloadditions under mild conditions. researchgate.net

Biological Molecules: The ability of dithiiranes to transfer sulfur has biological implications. 3,3-dibenzyldithiirane has been shown to induce S-persulfidation in thiols, a key post-translational modification in biological systems. researchgate.nettuwien.ac.at

The table below summarizes representative sulfur transfer reactions involving dithiiranes.

| Dithiirane Precursor/Intermediate | Sulfur Acceptor | Product(s) | Yield | Reference(s) |

| 3,3-Dibenzyldithiirane | Triphenylphosphine (PPh₃) | Triphenylphosphine sulfide, 1,3-Diphenyl-2-propanethione | 75% (for Ph₃P=S) | researchgate.net |

| 3,3-Dibenzyldithiirane | Thiobenzophenone | 3,3-Dibenzyl-5,5-diphenyl-1,2,4-trithiolane | Modest | researchgate.net |

| 3,3-Dibenzyldithiirane | Cyclooctyne (strained) | Cyclic disulfide | Modest | researchgate.net |

| Adamantanethione-derived dithiirane (in situ) | Adamantanethione | Dispiro[adamantane-2,3'- researchgate.netresearchgate.netthieme-connect.detrithiolane-5',2''-adamantane] | 33% | reactor-resources.com |

While extensively studied in solution-phase chemistry, the role of dithiiranes in interfacial processes, such as reactions on surfaces, is less documented but has been postulated in several contexts. These processes are crucial in fields like heterogeneous catalysis and materials science.

The thermal decomposition of sulfur-containing compounds like dimethyl disulfide (DMDS) in industrial processes (e.g., steam cracking) is thought to involve dithiirane intermediates. reactor-resources.com In these gas-phase reactions, dithiirane can form and subsequently act as a precursor for species like carbon disulfide. github.io Sulfur species generated in the gas phase can then adsorb onto metal surfaces, a process known as chemisorption, which is critical for catalyst performance and can inhibit coke formation. reactor-resources.com The high reactivity of dithiiranes suggests they could be a transient source of sulfur atoms that modify metal or metal oxide surfaces, although direct observation remains challenging. tuwien.ac.atreactor-resources.com

Indirect evidence also points to the involvement of dithiirane or its isomeric thiosulfine in the formation of sulfur layers on gold surfaces. researchgate.net The formation of self-assembled monolayers (SAMs) from organosulfur compounds is a cornerstone of surface functionalization, and reactive intermediates are key to understanding the mechanisms of layer formation. researchgate.netnih.gov The reaction of certain precursors to form dense sulfur layers on gold has been rationalized by invoking a transient thiosulfine or dithiirane species that delivers sulfur to the surface. researchgate.net

In general, reactions on surfaces are governed by the adsorption of reactants, which can weaken chemical bonds and lower the activation energy for subsequent transformations. lenus.ie A highly reactive molecule like dithiirane, if present at a solid-gas or solid-liquid interface, would be a prime candidate for surface-mediated decomposition and sulfur transfer.

Dithiiranes as Sulfur Donors

Dimerization and Oligomerization Pathways

Due to their high reactivity, dithiiranes readily undergo further reactions, particularly dimerization and oligomerization, especially in the absence of trapping agents. These pathways lead to the formation of more stable, sulfur-rich heterocyclic systems.

The most common dimerization pathway for dithiiranes involves their conversion to 1,2,4,5-tetrathianes. This process is believed to occur in a stepwise manner. The unstable dithiirane first undergoes homolytic cleavage of the weak S-S bond to form a diradical intermediate (or heterolytic cleavage to a zwitterion). researchgate.netthieme-connect.de Two molecules of this ring-opened species then combine to form the thermodynamically more stable six-membered tetrathiane ring. thieme-connect.degoogle.com

This dimerization can be considered a formal [3+3]-cycloaddition. acs.org For example, the fluoride-catalyzed sulfurization of thioketones generates dithiiranes as key intermediates, which subsequently dimerize to afford 1,2,4,5-tetrathianes. researchgate.netthieme-connect.de

Under certain conditions, further sulfur transfer can occur, leading to even larger, sulfur-rich rings. If a sulfur source is still present after the formation of the diradical/zwitterionic intermediate, it can accept another sulfur atom. This can lead to the formation of 1,2,3,5,6-pentathiepanes (a seven-membered ring). researchgate.netthieme-connect.demdpi.com In some cases, extensive sulfur scrambling can even result in the formation of hexathiepanes. acs.orgmdpi.com

The table below provides examples of sulfur-rich heterocycles formed via dithiirane intermediates.

| Starting Material (Dithiirane Precursor) | Reaction Conditions | Product(s) | Reference(s) |

| Thiobenzophenone | NaSR (catalyst), S₈ | 3,3,6,6-Tetraphenyl-1,2,4,5-tetrathiane | google.com |

| Adamantanethione | NaSR (catalyst), S₈ | Dispiro[adamantane-2,3'- researchgate.netresearchgate.netreactor-resources.comthieme-connect.detetrathiane-6',2''-adamantane] | google.com |

| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | CsF (catalyst), S₈ | Corresponding 1,2,4,5-tetrathiane (B1204082) and 1,2,3,5,6-pentathiepane | researchgate.netthieme-connect.de |

| 2,2-Dialkyl-3-thioxochroman-4-one derived dithiirane | Self-reaction | Corresponding 1,2,4,5-tetrathiane and 1,2,3,4,5,6-hexathiepane | acs.org |

Reactions with Transition Metals and Main Group Elements

The strained S-S bond and the carbon-sulfur bonds in dithiiranes are susceptible to interaction with and cleavage by metal centers and other main group elements. This reactivity gives rise to a rich coordination chemistry and the formation of novel organometallic and inorganic complexes.

Coordination chemistry involves the formation of a central metal atom bonded to surrounding molecules or ions, known as ligands. wikipedia.orgresearchgate.net Dithiiranes can react with low-valent transition metal complexes, which are electron-rich and capable of inserting into covalent bonds. The reaction often involves the oxidative addition of the metal into the dithiirane's S-S or C-S bond. reactor-resources.com

For instance, platinum(0) complexes are known to react with dithiiranes. Studies have shown that treatment of dithiirane 1-oxides with a Pt(0) complex like (Ph₃P)₂Pt(η²-CH₂=CH₂) leads to the formation of platinum(II) dithiolato complexes. lenus.ie This transformation proceeds via the insertion of the platinum center into the S-S bond. A similar reaction occurs with 1,2,4-trithiolanes, which are in equilibrium with dithiiranes and thioketones; the Pt(0) complex can react with the dithiirane intermediate to form a dithiolato-complex. reactor-resources.com

Iron carbonyls also react with dithiirane precursors. The formation of diiron dithiolato complexes, such as Fe₂(μ-S₂CPh₂)(CO)₆, from thiobenzophenone and an iron(0) carbonyl source can be rationalized by the oxidative addition of an intermediate dithiirane to the metal center. These iron-sulfur complexes are of interest as structural models for the active sites of [FeFe]-hydrogenase enzymes. reactor-resources.com

Reactions are not limited to transition metals. The chemistry of three-membered rings containing two chalcogen atoms and a main group element has seen significant recent advances. While dithiiranes themselves are carbon-centered, analogous boron-containing rings (boradithiiranes) have been synthesized and shown to act as sulfur-transfer agents. The reactivity of dithiiranes with phosphines to form phosphine (B1218219) sulfides is a prime example of their interaction with main group compounds. researchgate.net

| Dithiirane (or related precursor) | Metal / Main Group Reagent | Resulting Complex / Product | Reference(s) |

| Dithiirane 1-oxide | (Ph₃P)₂Pt(η²-CH₂=CH₂) | Platinum(II) dithiolato complex | lenus.ie |

| Thiobenzophenone (dithiirane intermediate) | Fe₂(CO)₉ | Fe₂(μ-S₂CPh₂)(CO)₆ | |

| 1,2,4-Trithiolane (dithiirane intermediate) | (dppn)Pt(η²-nbe) | Platinum(II) dithiolato complex | reactor-resources.com |

| 3,3-Dibenzyldithiirane | PPh₃ | Ph₃P=S | researchgate.net |

Inorganic Dithiirane Analogs and Their Reactivity

Inorganic analogs of dithiiranes are three-membered heterocyclic compounds where the carbon atom is replaced by a main group element. These strained ring systems exhibit unique reactivity, largely driven by the propensity to alleviate ring strain and the nature of the heteroatom. This section focuses on the reactivity and reaction mechanisms of dithiirane analogs containing boron, phosphorus, and silicon.

Dithiaboriranes

Dithiaboriranes are three-membered rings containing a boron atom and two sulfur atoms. Their reactivity is characterized by susceptibility to both desulfurization and ring-expansion reactions.

A notable example is the cAAC-stabilized dithiaborirane (cAAC = 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidin-2-ylidene), which can be synthesized from the reaction of a diborene with elemental sulfur. rsc.orgrsc.org This dithiaborirane undergoes ring-expansion upon reaction with additional sulfur to form a 1,3-dithia-2,4-diboretane. rsc.org

The reaction of a cAAC-stabilized diborene with elemental sulfur can also lead to the formation of other boron-sulfur heterocycles, such as 1,3,4-trichalcogena-2,5-diborolanes and 1,2,4,5-tetrathia-3,6-diborinanes, depending on the stoichiometry of the reactants. rsc.org Stepwise addition of sulfur to a diborene first yields the thiadiborirane, which can then be converted to the 1,3-dithia-2,4-diboretane. rsc.org

| Reactant(s) | Product(s) | Conditions | Reference(s) |

| [(cAAC)(CN)B=B(CN)(cAAC)] + 2 S₈ | (cAAC)(CN)B(S)₂ | Benzene, 60 °C, 6 h | rsc.org |

| [(cAAC)(CN)B=B(CN)(cAAC)] + S₈ | 1,3-Dithia-2,4-diboretane | Toluene, 80 °C, 16 h | rsc.orgrsc.org |

| Thidiborirane + S₈ | 1,3-Dithia-2,4-diboretane | - | rsc.org |

Dithiaphosphiranes

Dithiaphosphiranes are three-membered rings containing a phosphorus atom and two sulfur atoms. Their chemistry has been explored through both thermal and photochemical reactions. For instance, 3-(4-methoxyphenyl)-1,2,3-dithiaphosphirane can be synthesized via the photochemical rearrangement of 4-methoxyphenylphosphine disulfide, which is generated by pyrolysis of Lawesson's reagent. rsc.org

The dithiaphosphirane is formed as the major product upon irradiation of the phosphine disulfide with UV light (λ = 334 nm) in an argon matrix at 10 K. rsc.org This process is reversible, with the dithiaphosphirane converting back to the phosphine disulfide upon irradiation with visible light (λ = 465 nm). researchgate.net

A key reaction of dithiaphosphiranes and their heavier chalcogen analogs (diselenaphosphiranes) is dechalcogenation, often using phosphines as reagents, to yield compounds with phosphorus-chalcogen double bonds. rsc.org

| Reactant(s) | Product(s) | Conditions | Reference(s) |

| 4-Methoxyphenylphosphine disulfide | 3-(4-Methoxyphenyl)-1,2,3-dithiaphosphirane | Ar matrix, 10 K, λ = 334 nm | rsc.org |

| 3-(4-Methoxyphenyl)-1,2,3-dithiaphosphirane | 4-Methoxyphenylphosphine disulfide | Ar matrix, 10 K, λ = 465 nm | researchgate.net |

| Dithiaphosphirane + P(NMe₂)₃ | Phosphine sulfide + Thioxophosphorane | - | rsc.org |

Dithiasiliranes

Information regarding the specific synthesis and reactivity of dithiasiliranes, three-membered rings containing a silicon atom and two sulfur atoms, is less documented in the reviewed literature. However, based on the general reactivity patterns of other inorganic dithiirane analogs, it can be inferred that they would also be susceptible to desulfurization and ring-opening reactions due to their inherent ring strain. The synthesis of related silicon-chalcogen heterocycles often involves reactions of silylenes with elemental chalcogens. researchgate.net

Interconversion Pathways and Isomerism of Dithiirane Systems

Valence Isomerism with Thiocarbonyl S-Sulfides (Thiosulfines)

Dithiiranes are valence isomers of thiocarbonyl S-sulfides, also known as thiosulfines. researchgate.netchemistry-chemists.comiupac.orgnih.gov This means they share the same molecular formula but differ in the arrangement of their atoms. The interconversion between dithiiranes and thiosulfines is a key aspect of their chemistry.

Spirocycloaliphatic dithiiranes have been observed to form in an argon matrix at 10 K upon photolysis of the corresponding thiocarbonyl S-sulfides. uzh.ch This photochemical interconversion can be achieved by irradiation at wavelengths greater than 385 nm. researchgate.net Conversely, thiosulfines can be generated by the thermal (3+2) cycloreversion of 1,2,4-trithiolanes. researchgate.net The equilibrium between thiosulfines and dithiiranes is influenced by factors such as steric hindrance and temperature. chemistry-chemists.comuzh.ch

Theoretical studies have investigated the potential energy surface for the isomerization of thioformaldehyde (B1214467) S-sulfide to the lower-lying dithiirane. uga.edu Calculations predict an energy barrier of 27.0 kcal mol⁻¹ for this isomerization. uga.edu

Thiocarbonyl S-sulfides are highly reactive intermediates that can act as sulfur-rich 1,3-dipoles, undergoing cycloaddition reactions with various substrates. researchgate.net Isolated dithiiranes have also demonstrated the ability to perform thiocarbonyl S-sulfide-mediated 1,3-dipolar cycloadditions under mild conditions, suggesting their role in sulfur transfer processes. nih.gov

Relationship with Other Small Ring Sulfur Heterocycles

Dithiiranes share structural similarities and exhibit relationships with other small ring heterocycles containing sulfur and oxygen atoms.

Dioxiranes and Oxathiiranes as Analogues

Dioxiranes, three-membered rings containing two oxygen atoms and one carbon, and oxathiiranes, containing one oxygen, one sulfur, and one carbon in a three-membered ring, can be considered analogues of dithiiranes. wikipedia.orgbritannica.com These small ring systems are often highly reactive due to ring strain.

The parent oxathiirane (B14641276) (R¹=R²=H) has been identified in the product mixture from the photochemical decomposition of thioformaldehyde S-oxide. uzh.ch Dimethyldioxirane (DMDO) is a well-known example of a dioxirane (B86890) that acts as a powerful oxidizing agent. wikipedia.org While dioxiranes and dithiiranes both contain a three-membered ring with heteroatoms, their reactivity profiles differ due to the different electronic properties of oxygen and sulfur. Oxathiiranes represent an intermediate case, though stable representatives of the parent oxathiirane system are not commonly reported. britannica.com

Photochemical Isomerization Studies of Dithiiranes

Photochemical studies have provided insights into the behavior of dithiiranes, particularly their isomerization pathways. As mentioned earlier, photochemical irradiation of thiocarbonyl S-sulfides can lead to the formation of dithiiranes. researchgate.netuzh.ch

Further irradiation of certain sterically congested dithiiranes has been shown to induce isomerization, leading to the formation of ring-enlarged products, such as dithiolactones. uzh.ch For instance, spirocycloaliphatic dithiiranes have been observed to isomerize to dithiolactones upon further irradiation in an argon matrix. uzh.ch This suggests that photochemical energy can trigger ring-opening and subsequent rearrangement pathways in dithiiranes.

Spectroscopic Characterization in Research Contexts

Matrix Isolation Spectroscopy for Transient Dithiiranes

Matrix isolation spectroscopy is a powerful technique for studying unstable or transient chemical species like dithiiranes. nih.govtandfonline.com This method involves trapping the molecules of interest in a solid, inert matrix (such as argon or neon) at cryogenic temperatures, typically between 10 and 40 K. nih.govtandfonline.com The low temperature and inert environment prevent diffusion and reaction, allowing for the spectroscopic characterization of species that would otherwise be too short-lived to observe under normal conditions. nih.govtandfonline.combelmont.edu Precursors that can generate dithiiranes upon photolysis or pyrolysis are often used in matrix isolation experiments. The generated dithiiranes are then held rigid within the matrix, enabling their study by various spectroscopic methods. nih.gov

UV/Vis Spectroscopy in Low-Temperature Matrices

UV/Vis spectroscopy is also applied in matrix isolation studies of dithiiranes to probe their electronic transitions. belmont.edu By measuring the absorption of ultraviolet and visible light by the matrix-isolated species, information about their electronic structure and excited states can be obtained. Studies involving dithiiranes in low-temperature matrices have utilized UV/Vis spectroscopy to investigate their formation and reactions. An absorption maximum localized at a specific wavelength, such as 374 nm, has been attributed to a π → π* transition in a dithiirane derivative, providing experimental evidence for its electronic structure. UV/Vis spectroscopy, combined with theoretical calculations, can aid in understanding the mechanisms of reactions involving dithiiranes.

NMR Spectroscopic Applications in Mechanistic Studies

NMR spectroscopy is a powerful technique for elucidating reaction mechanisms and identifying transient intermediates in solution. Low-temperature NMR can be particularly useful for observing unstable species by slowing down chemical processes. While NMR spectroscopy holds significant potential for studying reactions where dithiiranes are proposed as intermediates, detailed published examples focusing specifically on the application of NMR to directly characterize transient dithiirane species or their role in mechanistic pathways were not extensively found within the scope of the conducted search. General applications of NMR in mechanistic studies involve monitoring the disappearance of reactants, the appearance of products, and the detection and structural characterization of any observable intermediates through their characteristic chemical shifts and coupling patterns. The absence of detailed examples in the search results does not preclude the potential utility of NMR in future mechanistic investigations involving dithiiranes, particularly with advancements in low-temperature NMR techniques and sensitivity.

Advanced Topics in Dithiirane Chemistry

Chalcogen Chemistry Context for Dithiiranes

Dithiiranes belong to the broader family of chalcogen-containing heterocycles, specifically those incorporating sulfur. The chalcogens (Group 16 elements) include oxygen (O), sulfur (S), selenium (Se), tellurium (Te), polonium (Po), and livermorium (Lv). While oxygen chemistry often differs significantly, sulfur, selenium, and tellurium exhibit closer chemical relationships, particularly in their ability to form catenated structures and participate in similar bonding arrangements. wikipedia.orggithub.io Dithiiranes, with their S-S bond, are analogous to other three-membered rings containing two heteroatoms, such as dioxiranes (O-O) and diseleniranes (Se-Se). britannica.com

The chemistry of dithiiranes is intrinsically linked to the fundamental properties of sulfur as a chalcogen. Sulfur's ability to exist in various oxidation states and form strong bonds with itself (catenation) is central to the existence and reactivity of the disulfide linkage in dithiiranes. Compared to their oxygen analogues (dioxiranes), dithiiranes generally exhibit different stability and reactivity profiles, influenced by the larger size, lower electronegativity, and available d-orbitals of sulfur.

Research in chalcogen chemistry, including that of selenium and tellurium analogues like diseleniranes, provides valuable context for understanding dithiirane behavior. Studies on cyclic diselenides and selenenyl sulfides, for instance, have shown that strained three- and four-membered rings undergo SN2 reactions, similar to dithiiranes, while larger rings react via addition-elimination pathways involving hypercoordinate intermediates. nih.gov This highlights a common reactivity pattern among small, strained cyclic chalcogenides driven by ring strain.

Strain Effects in Three-Membered Disulfide Rings

Three-membered rings, including dithiiranes, are characterized by significant ring strain. This strain arises primarily from the distortion of bond angles from their ideal values (angle strain) and torsional strain resulting from eclipsed or nearly eclipsed conformations. wikipedia.org In dithiiranes, the three-membered ring structure forces the S-S bond to adopt a cisoid geometry, which maximizes the repulsive interactions between the lone pairs on the adjacent sulfur atoms. researchgate.net This, combined with angle strain, significantly weakens the S-S bond and contributes to the high reactivity and often low stability of dithiiranes. researchgate.net

Computational studies have been instrumental in quantifying and understanding the effects of ring strain in cyclic disulfides. For instance, calculations on cyclic disulfides of varying ring sizes (dithiirane, 1,2-dithietane, 1,2-dithiolane, and 1,2-dithiane) have shown that the smaller, more strained rings (dithiirane and 1,2-dithietane) react with nucleophiles via an SN2 mechanism, whereas the less strained five- and six-membered rings react via an addition-elimination pathway. acs.orgnih.gov This difference in mechanism is attributed to the inability of the small, strained rings to accommodate the addition of a nucleophile without undergoing ring cleavage. nih.govacs.org

The ring strain energy in three-membered rings can be substantial and is a key factor influencing their reactivity. While ring strain is a major contributor to the enhanced reactivity of small ring heterocycles compared to their acyclic counterparts, other factors, such as proximity effects and electronic interactions, also play a role. acs.orgdtic.mil

Dithiiranes as Precursors for Novel Heterocycles

Despite their inherent instability, dithiiranes serve as valuable reactive intermediates and precursors in the synthesis of a variety of novel heterocycles. Their strained ring and reactive S-S bond make them susceptible to ring-opening reactions and cycloadditions, which can be exploited for the construction of more complex cyclic systems.

One approach involves the cycloaddition reactions of dithiiranes or species generated from them. For example, dithiiranes can be involved in cycloaddition reactions with unsaturated systems, leading to the formation of larger sulfur-containing rings. nih.gov The proposed mechanisms often involve the homolytic cleavage of the strained S-S bond, generating diradical intermediates that then undergo cycloaddition. nih.gov

Dithiiranes can also be generated in situ from suitable precursors, such as 1,2,4-trithiolanes, and subsequently undergo reactions to form other sulfur heterocycles. tandfonline.com The chemistry of dithiiranes and related transient species like thiosulfines is an active area of research focused on developing new synthetic methodologies for sulfur-containing compounds. tandfonline.com

The synthesis of novel heterocyclic systems is a significant application of dithiirane chemistry, leveraging their high reactivity to access structures that may be difficult to form by other means. scispace.commedmuv.com

Influence of Substituent Effects on Dithiirane Stability and Reactivity

The stability and reactivity of dithiiranes are significantly influenced by the nature of the substituents attached to the ring carbon atom. Steric and electronic effects of substituents can impact the degree of ring strain, the strength of the S-S bond, and the accessibility of the sulfur atoms to attacking reagents.

Bulky substituents can provide kinetic stabilization to the dithiirane ring by hindering access to the reactive S-S bond, thereby making the compound more isolable. The first isolable dithiiranes were indeed substituted with bulky groups. researchgate.nettandfonline.com This steric shielding can slow down decomposition pathways and reactions with external reagents.

Electronic effects of substituents can also play a role. Electron-withdrawing groups might influence the electron density on the sulfur atoms and the S-S bond, potentially affecting its strength and susceptibility to nucleophilic or electrophilic attack. Conversely, electron-donating groups could have the opposite effect. Studies on substituent effects in other strained ring systems and heterocycles indicate that both electronic and steric factors can significantly alter stability and reactivity. rsc.orglibretexts.orgsandiego.edu While detailed, systematic studies specifically on the substituent effects on dithiirane stability and reactivity are ongoing, the principles observed in related strained systems are likely applicable. The interplay between these effects determines whether a substituted dithiirane is a fleeting intermediate or an isolable compound.

Future Research Directions in Dithiirane Chemistry

Development of Novel Synthetic Strategies for Dithiiranes

Developing new and more efficient synthetic routes to dithiiranes remains a key area for future research. The strained, three-membered ring structure with adjacent sulfur atoms makes their synthesis challenging. researchgate.net Current methods often involve the use of reactive precursors or require specific, sometimes harsh, reaction conditions. Future efforts could explore milder reaction conditions, the use of novel reagents, or catalytic approaches to improve yields and selectivity. Research into the generation of thial S-sulfides as potential precursors for dithiiranes is one avenue being explored. researchgate.net The synthesis of sulfur-rich heterocycles, including those potentially involving dithiirane intermediates, is an active area, with studies on the sulfurization of thioketones providing insights into the formation of such rings. mdpi.com

Elucidation of Complex Reaction Mechanisms Involving Dithiirane Intermediates

Given that many dithiiranes exist as transient species, a significant area of future research involves the detailed elucidation of reaction mechanisms in which they are proposed intermediates. researchgate.net Techniques such as spectroscopy (e.g., IR, NMR, ESR) and isotopic labeling can be employed to detect and characterize these fleeting species. dbatu.ac.in Computational methods, as discussed in Section 8.4, are also invaluable tools for understanding the potential energy surfaces and transition states involved in reactions where dithiiranes are formed and subsequently react. tandfonline.comresearchgate.net Studying the Thiosulfine-Dithiirane-Dithioester Manifold is an example of research aimed at understanding the interconversion and reactivity of these related sulfur species. tandfonline.comcapes.gov.br

Exploration of New Reactivity Modes and Synthetic Applications

The inherent strain and the presence of the weak S-S bond in dithiiranes suggest potential for unique reactivity. Future research can explore new reaction pathways and transformations that dithiiranes might undergo. This could include investigating their behavior in cycloaddition reactions, insertions, or as sources of reactive sulfur species. While research on thiiranes (three-membered rings with one sulfur) has shown their utility in polymer synthesis and other applications, the distinct structure of dithiiranes may lead to different and potentially valuable synthetic applications. dntb.gov.uaresearchgate.net Exploring the reactivity of dithiiranes with various nucleophiles, electrophiles, and radicals could uncover novel synthetic methodologies for constructing sulfur-containing organic molecules.

Advanced Computational Modeling for Dithiirane Systems

Computational chemistry plays a crucial role in understanding the properties and reactivity of highly strained and often transient molecules like dithiirane. tandfonline.comresearchgate.net Future research will increasingly utilize advanced computational modeling techniques, such as high-level ab initio and Density Functional Theory (DFT) calculations, to study dithiirane systems. tandfonline.comresearchgate.netd-nb.info These studies can provide insights into:

Structural Properties and Stability: Calculating optimized geometries, bond lengths, and angles, as well as determining the energy landscape and potential barriers for ring opening or decomposition. researchgate.netd-nb.info

Electronic Structure: Analyzing frontier molecular orbitals (HOMO, LUMO), charge distribution, and dipole moments to understand their electronic behavior and predict reactivity. researchgate.netd-nb.info

Reaction Mechanisms: Modeling reaction pathways, locating transition states, and calculating activation energies to understand how dithiiranes are formed and react. tandfonline.comresearchgate.netstudymind.co.ukcore.ac.uk

Spectroscopic Properties: Simulating vibrational frequencies (IR, Raman) and NMR shifts to aid in the experimental characterization of dithiiranes and related intermediates. researchgate.net

Computational modeling can guide experimental design by predicting the feasibility of new synthetic routes or the likelihood of certain reaction pathways. nih.govmdpi.comtu-darmstadt.desrce.hrmit.edu The integration of computational and experimental approaches will be essential for advancing the understanding and utilization of dithiirane chemistry.

Q & A

Q. How can researchers synthesize stable dithiirane derivatives for experimental studies?

Dithiirane derivatives require sterically bulky substituents (e.g., aryl or alkyl groups) to stabilize the strained S–S–C ring. Ishii’s method involves reacting thioketones with elemental sulfur under controlled temperatures (e.g., −78°C) in inert atmospheres (argon) to prevent decomposition . Key steps include:

- Characterization : Use low-temperature NMR spectroscopy to monitor intermediates.

- Isolation : Employ column chromatography with non-polar solvents (hexane/ethyl acetate) to separate products.

- Validation : Confirm purity via melting-point analysis and X-ray crystallography .

Q. What spectroscopic techniques are most effective for characterizing dithiirane’s electronic structure?

- UV-Vis Spectroscopy : Detects π→π* transitions in the S–S–C ring (absorption bands at ~300–400 nm) .

- Raman Spectroscopy : Identifies S–S stretching vibrations (450–550 cm⁻¹) and ring deformation modes .

- X-Ray Diffraction : Resolves bond lengths (S–S: ~2.0–2.1 Å; S–C: ~1.7–1.8 Å) and confirms planar geometry .

Advanced Research Questions

Q. How do computational methods resolve contradictions in dithiirane’s thermodynamic stability?

Conflicting experimental data on dithiirane stability (e.g., decomposition pathways vs. isolation yields) can be addressed via:

- Ab Initio Calculations : Compare relative energies of dithiirane isomers (e.g., dithioformic acid vs. dimercaptocarbene) using CCSD(T)/aug-cc-pVTZ basis sets .

- Transition-State Analysis : Map reaction coordinates for ring-opening pathways (e.g., thermal vs. photolytic cleavage) using DFT methods (B3LYP/6-311+G(d,p)) .

- Example : Theoretical studies show dithiirane’s stability is highly substituent-dependent; bulky groups reduce ring strain by ~15 kcal/mol .

Q. What methodological strategies optimize dithiirane’s reactivity in organometallic catalysis?

Dithiirane’s strained S–S bond facilitates oxidative addition to low-valent metal centers (e.g., Pt⁰). Experimental protocols include:

- Reaction Design : React [Pt⁰(PPh₃)₂(η²-C₂H₄)] with dithiirane in THF at −30°C to form (PPh₃)₂Ptᴵᴵ-dithiolato complexes .

- Kinetic Control : Monitor reaction progress via in situ IR spectroscopy (ν(CO) shifts indicate ligand substitution).

- Mechanistic Insight : Use HSAB theory to rationalize Ptᴵᴵ’s affinity for soft sulfur ligands .

Data Contradiction Analysis

Q. Why do some studies report dithiirane decomposition at room temperature, while others isolate stable derivatives?

Contradictions arise from substituent effects and synthetic conditions:

| Factor | Stable Derivatives | Decomposition-Prone Cases |

|---|---|---|

| Substituents | Bulky aryl groups (e.g., 2,6-diisopropylphenyl) | Small alkyl groups (e.g., methyl) |

| Temperature | Synthesis at −78°C, storage at −20°C | Exposure to >0°C during handling |

| Solvent | Non-coordinating solvents (e.g., toluene) | Polar solvents (e.g., DMSO) |

Resolution : Standardize synthetic protocols (e.g., glovebox techniques) and validate stability via DSC (differential scanning calorimetry) .

Methodological Recommendations

Q. How should researchers design experiments to study dithiirane’s photolytic behavior?

Q. What strategies mitigate bias in interpreting dithiirane’s reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.